N-Acetyl-L-tyrosine

Catalog No.
S661978
CAS No.
537-55-3
M.F
C11H13NO4
M. Wt
223.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-L-tyrosine

CAS Number

537-55-3

Product Name

N-Acetyl-L-tyrosine

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)

InChI Key

CAHKINHBCWCHCF-UHFFFAOYSA-N

SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Solubility

297 mg/mL

Synonyms

acetyl-L-tyrosine, N-acetyltyrosine, N-acetyltyrosine, (D)-isomer, N-acetyltyrosine, (DL)-isomer

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O

NALT as a Precursor to Neurotransmitters

NALT is a derivative of the amino acid L-tyrosine. L-tyrosine is a building block for proteins and also serves as a precursor for the synthesis of several neurotransmitters, including dopamine, norepinephrine, and epinephrine.

  • Source: PubChem, N-Acetyl-L-tyrosine, National Institutes of Health: )

Research on NALT's Effects on Cognitive Function

Some researchers have investigated the potential effects of NALT supplementation on cognitive function, particularly in stressful or demanding situations.

  • A 2015 review article looked at the available research and concluded that NALT might be effective in enhancing cognitive performance, but only under specific conditions, such as short-term stress or fatigue.
  • The authors also noted that the quality of the evidence was mixed and more research was needed.
  • Source: Effect of tyrosine supplementation on clinical and healthy populations under stress or cognitive demands--A review, Psychophysiology, National Institutes of Health: )

Research on NALT's Use in Parenteral Nutrition

NALT is sometimes used in place of L-tyrosine in parenteral nutrition, which is a method of providing nutrients directly into the bloodstream. This is because NALT is more soluble than L-tyrosine, making it easier to administer through intravenous feeding.

  • Source: N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition, Nutrition, National Institutes of Health: )

N-Acetyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the addition of an acetyl group to its amino group. Its chemical formula is C11H13NO4C_{11}H_{13}NO_{4}, and it has a molecular weight of approximately 223.23 g/mol . This compound is notable for its role as a precursor to important neurotransmitters, including dopamine, norepinephrine, and epinephrine, making it significant in both biochemical and nutritional contexts.

  • Research suggests that NALT may increase the availability of L-tyrosine, a precursor to neurotransmitters like dopamine and norepinephrine [, ].
  • The exact mechanisms by which NALT influences neurotransmitter function are still under investigation [].
  • Generally recognized as safe (GRAS) for use as a food additive by the US Food and Drug Administration (FDA) [].
  • Studies suggest that NALT is well-tolerated at moderate doses in healthy adults [].
  • However, more research is needed to determine the long-term safety and potential side effects [].
Typical of amino acids and their derivatives. Key reactions include:

  • Acylation: The primary reaction involves the acylation of L-tyrosine using acetic anhydride or acetyl chloride, leading to the formation of N-acetyl-L-tyrosine .
  • Hydrolysis: Under alkaline conditions, N-acetyl-L-tyrosine can be hydrolyzed to yield L-tyrosine and acetic acid, particularly when excess acetic anhydride is used during synthesis .
  • Decarboxylation: In certain conditions, N-acetyl-L-tyrosine may undergo decarboxylation to form phenethylamine derivatives .

N-Acetyl-L-tyrosine exhibits several biological activities:

  • Neurotransmitter Precursor: It serves as a precursor for catecholamines, which are vital for brain function and mood regulation .
  • Cognitive Enhancement: Studies suggest that supplementation may improve cognitive performance under stress or fatigue by enhancing neurotransmitter synthesis .
  • Antioxidant Properties: The compound may also exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

The synthesis of N-acetyl-L-tyrosine primarily involves acylation reactions. Common methods include:

  • Acetic Anhydride Method:
    • L-tyrosine is mixed with acetic anhydride in the presence of a base (e.g., sodium hydroxide) to facilitate the reaction.
    • The mixture is stirred under controlled temperature conditions until the reaction completes, followed by neutralization and crystallization .
  • Acetyl Chloride Method:
    • L-tyrosine reacts with acetyl chloride in a similar manner, where the pH is adjusted to control the reaction environment.
    • This method also requires careful monitoring of temperature and pH to ensure high yield and purity .
  • Alternative Solvent Methods:
    • Some protocols utilize organic solvents or different bases to optimize yield and minimize by-products .

N-Acetyl-L-tyrosine has diverse applications:

  • Nutritional Supplements: It is commonly included in dietary supplements aimed at enhancing cognitive function and athletic performance .
  • Pharmaceuticals: The compound is investigated for potential therapeutic roles in treating mood disorders and cognitive impairments due to its neurotransmitter precursor status .
  • Research: It serves as a valuable tool in biochemical research for studying neurotransmitter synthesis pathways and related metabolic processes .

Research indicates that N-acetyl-L-tyrosine interacts with various substances:

  • Neurotransmitter Modulators: It may enhance the effects of stimulants or other cognitive enhancers when taken together, potentially leading to improved mental performance under stress .
  • Drug Interactions: Caution is advised when combining it with medications affecting dopamine levels due to its role as a precursor; interactions could amplify effects or side effects of such drugs .

N-Acetyl-L-tyrosine shares structural similarities with other compounds that play roles in neurotransmitter synthesis or metabolism. Below are some comparable compounds:

CompoundDescriptionUnique Features
L-TyrosinePrecursor to catecholamines; non-essential amino acidDirectly involved in neurotransmitter synthesis
N-AcetylcysteineAntioxidant; precursor to glutathioneKnown for detoxification properties
L-DopaPrecursor specifically for dopamineUsed clinically for Parkinson's disease treatment
PhenylalanineNon-essential amino acid; precursor to tyrosineEssential for protein synthesis

N-Acetyl-L-tyrosine stands out due to its enhanced solubility and stability compared to L-tyrosine, making it more bioavailable and effective as a supplement . Its unique acetyl group allows for better absorption and utilization in metabolic pathways related to neurotransmitter production.

N-Acetyl-L-tyrosine is characterized by the molecular formula C11H13NO4, which reflects the addition of an acetyl group to the amino acid L-tyrosine [1] [2]. The compound possesses a molecular weight of 223.2252 atomic mass units, as confirmed by mass spectrometric analysis [2]. The Chemical Abstracts Service registry number for this compound is 537-55-3, which serves as its unique chemical identifier [1] [3].

The molecular structure incorporates eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and four oxygen atoms [1] [4]. This composition results from the acetylation of the amino group of L-tyrosine, where the acetyl moiety (CH3CO-) is covalently bonded to the nitrogen atom [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid [1] [3].

The monoisotopic mass of N-Acetyl-L-tyrosine has been determined to be 223.084458 atomic mass units through high-resolution mass spectrometry [3]. The molecular formula can be represented by the Simplified Molecular Input Line Entry System notation as CC(=O)NC@@HC(O)=O, which explicitly shows the stereochemical configuration [1] [5].

Stereochemistry and Conformational Analysis

N-Acetyl-L-tyrosine contains one defined stereocenter at the alpha carbon (C-2), which maintains the L-configuration inherited from the parent amino acid L-tyrosine [3]. The absolute configuration at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules [1]. This stereochemical arrangement is critical for the biological activity and recognition properties of the molecule [3].

Conformational analysis studies have revealed that N-Acetyl-L-tyrosine can adopt multiple conformations in solution due to rotation around several single bonds [8]. The molecule exhibits conformational flexibility particularly around the C-alpha to C-beta bond and the acetyl group rotation [8]. Computational studies using semiempirical energy calculations have identified preferred conformations in vacuum conditions [8].

The crystal structure analysis of related N-acetyl-L-tyrosine derivatives has provided insights into the solid-state conformation [24]. X-ray crystallographic studies of N-acetyl-L-tyrosine methyl ester monohydrate at both 293 K and 123 K have demonstrated the formation of extensive hydrogen bonding networks [24]. These structural investigations reveal that the molecule adopts an extended conformation in the crystalline state, with the phenolic hydroxyl group participating in intermolecular hydrogen bonding [24].

The compound exhibits a network of O-H···O and N-H···O hydrogen bonds in the solid state, where water molecules play crucial roles as both hydrogen bond donors and acceptors [24]. The phenolic ring shows π-π stacking interactions with neighboring molecules, contributing to the overall crystal packing stability [24].

Physical Properties (Melting Point, Solubility, Stability)

N-Acetyl-L-tyrosine presents as a white to off-white crystalline powder under standard conditions [4] [10]. The compound exhibits a melting point in the range of 149-152°C according to multiple literature sources [4] [10] [12]. Some commercial specifications report a slightly narrower range of 150-151°C [10].

Solubility Characteristics

The solubility profile of N-Acetyl-L-tyrosine demonstrates significant enhancement compared to the parent amino acid L-tyrosine [4] [18]. The compound shows good solubility in water, with reported values of approximately 25 mg/mL at room temperature [10] [13]. In polar organic solvents, the solubility is notably higher, with dimethyl sulfoxide accommodating up to 45 mg/mL (201.58 mM) [37]. The compound also exhibits solubility in ethanol and dimethyl formamide at approximately 25 mg/mL [13].

In aqueous buffer systems, the solubility varies with pH conditions. In phosphate-buffered saline at pH 7.2, the compound demonstrates a solubility of approximately 10 mg/mL [13]. The enhanced water solubility compared to L-tyrosine makes N-Acetyl-L-tyrosine particularly suitable for parenteral nutrition applications [18] [20].

SolventSolubility (mg/mL)TemperatureReference
Water2525°C [10] [13]
DMSO4525°C [37]
Ethanol2525°C [10] [13]
PBS (pH 7.2)1025°C [13]

Stability Properties

N-Acetyl-L-tyrosine demonstrates good thermal stability under normal storage conditions [4]. The compound remains stable when stored at room temperature in a sealed, dry environment [4]. The loss on drying specification is typically ≤0.5%, indicating minimal hygroscopic behavior [34]. Residue on ignition values are generally ≤0.1%, confirming the high purity and thermal stability of the compound [34].

The compound shows stability under mildly acidic conditions, with pH values typically ranging from 2.0 to 3.0 in aqueous solutions [34]. However, hydrolytic instability has been observed under strongly acidic conditions, particularly in trifluoroacetic acid-water mixtures [36]. This instability is attributed to the electron-rich nature of the acetyl group, which can promote hydrolysis of the amide bond under harsh acidic conditions [36].

The optical rotation of N-Acetyl-L-tyrosine has been measured as +46.5 to +49.0° (c=2-5, water or ethanol), confirming the maintained stereochemical integrity of the L-configuration [10] [34]. Some sources report specific rotation values of +58° (c=5 in ethanol) [10].

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The 1H Nuclear Magnetic Resonance spectrum of N-Acetyl-L-tyrosine in deuterated dimethyl sulfoxide provides detailed structural information [14]. The aromatic protons of the para-hydroxyphenyl ring appear as characteristic doublets in the region of 6.6-7.0 ppm [14]. The alpha proton (H-2) resonates as a multiplet around 4.3 ppm, while the beta protons (CH2-3) appear as a multiplet in the range of 2.7-2.9 ppm [14].

The acetyl methyl group produces a distinctive singlet at approximately 1.8 ppm, integrating for three protons [14]. The amide NH proton appears as a doublet around 8.1 ppm due to coupling with the alpha proton [14]. The phenolic OH proton is observed at approximately 9.2 ppm and shows exchange behavior in protic solvents [14].

13C Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the carboxylic acid group at approximately 173 ppm [28]. The acetyl carbonyl carbon resonates at around 169 ppm [28]. The aromatic carbons of the phenyl ring appear in the range of 115-157 ppm, with the quaternary carbon bearing the hydroxyl group typically observed at the downfield end of this range [28].

Infrared Spectroscopy

Infrared spectroscopic analysis of N-Acetyl-L-tyrosine reveals characteristic absorption bands that confirm the presence of specific functional groups [11] [15]. The compound exhibits a broad O-H stretching vibration around 3200-3600 cm⁻¹, attributed to both the phenolic hydroxyl and carboxylic acid groups [15]. The N-H stretching vibration of the amide group appears as a sharp band near 3300 cm⁻¹ [15].

The carbonyl stretching regions show distinct absorptions for the different carbonyl groups present in the molecule [15]. The carboxylic acid C=O stretch appears around 1710 cm⁻¹, while the amide I band (acetyl C=O) is observed at approximately 1650 cm⁻¹ [15]. The amide II band, primarily involving N-H bending, appears around 1550 cm⁻¹ [15].

Aromatic C=C stretching vibrations are observed in the fingerprint region around 1500-1600 cm⁻¹ [15]. The C-O stretching of the phenolic group contributes to absorptions in the 1200-1300 cm⁻¹ region [15].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption characteristics of N-Acetyl-L-tyrosine are dominated by the para-hydroxyphenyl chromophore [16]. The compound exhibits characteristic absorption maxima at approximately 222 nm and 275 nm, similar to other tyrosine derivatives [16]. These absorptions arise from π→π* electronic transitions within the aromatic ring system [16].

The molar extinction coefficients and exact wavelength maxima can be influenced by pH conditions due to the ionizable phenolic hydroxyl group [16]. Under alkaline conditions, ionization of the phenolic group results in a red shift of the absorption maxima to approximately 242 nm and 295 nm, accompanied by hyperchromic effects [16].

The acetylation of the amino group does not significantly alter the ultraviolet absorption characteristics compared to free L-tyrosine, as the chromophoric phenolic system remains unchanged [16]. This spectroscopic similarity allows for the use of ultraviolet detection methods in analytical applications [16].

Chemical Reactivity and Functional Group Behavior

N-Acetyl-L-tyrosine contains several reactive functional groups that determine its chemical behavior under various conditions [18] [20]. The carboxylic acid group exhibits typical acid-base properties with a predicted pKa value of approximately 3.15 [4] [33]. This relatively low pKa reflects the electron-withdrawing influence of the adjacent acetamido group [33].

Amide Bond Reactivity

The acetyl amide linkage in N-Acetyl-L-tyrosine demonstrates significant stability under physiological conditions but can undergo hydrolysis under specific circumstances [20] [36]. Mammalian tissues contain specialized enzymes called N-acyl-amidohydrolases that catalyze the hydrolysis of N-acetyl bonds in amino acid derivatives [20]. The primary enzyme responsible for N-Acetyl-L-tyrosine hydrolysis is acylase III, which preferentially cleaves N-acyl derivatives of aromatic amino acids [20].

The hydrolysis reaction proceeds according to the following pathway: N-Acetyl-L-tyrosine + H₂O → L-tyrosine + acetate [20]. This enzymatic conversion is essential for the biological utilization of N-Acetyl-L-tyrosine as a tyrosine source in parenteral nutrition applications [20].

Under strongly acidic conditions, particularly in trifluoroacetic acid-water mixtures, the amide bond can undergo non-enzymatic hydrolysis [36]. This reaction is promoted by the electron-rich nature of the tyrosine residue, which activates the amide bond toward acid-catalyzed cleavage [36]. The rate of hydrolysis correlates with the electron density of the aromatic ring system [36].

Phenolic Group Reactivity

The phenolic hydroxyl group of N-Acetyl-L-tyrosine exhibits characteristic reactivity patterns similar to other tyrosine derivatives [19] [23]. The phenolic group can undergo various chemical modifications including O-alkylation, O-acylation, and oxidative coupling reactions [19]. These transformations are facilitated by the electron-donating nature of the hydroxyl group, which activates the aromatic ring toward electrophilic substitution [19].

Phosphorylation of the phenolic hydroxyl group represents an important post-translational modification pathway in biological systems [23]. Protein kinases can transfer phosphate groups to tyrosine residues, creating phosphotyrosine derivatives that play crucial roles in cellular signaling pathways [23]. The phenolic group can also participate in hydrogen bonding interactions, contributing to protein stability and intermolecular recognition [23].

Carboxylic Acid Group Behavior

The carboxylic acid functionality of N-Acetyl-L-tyrosine undergoes standard carboxyl group reactions including esterification, amidation, and salt formation [19]. The proximity of the acetamido group influences the reactivity of the carboxyl group through inductive electron withdrawal [33]. This effect slightly increases the acidity of the carboxylic acid compared to simple aliphatic carboxylic acids [33].

Coupling reactions involving the carboxylic acid group can be performed using standard peptide coupling reagents to form amide bonds with various amines [19]. These reactions are important for the synthesis of N-Acetyl-L-tyrosine derivatives and peptide analogs [19].

Comparison with Structural Analogs

Comparison with L-Tyrosine

N-Acetyl-L-tyrosine differs from its parent amino acid L-tyrosine primarily through the acetylation of the amino group [18] [21]. This modification significantly enhances water solubility while maintaining the essential structural features of the aromatic amino acid [18]. L-tyrosine exhibits limited water solubility (approximately 0.5 mg/mL), whereas N-Acetyl-L-tyrosine demonstrates 50-fold improved solubility [18] [21].

The acetylation also affects the ionization behavior of the molecule [21]. While L-tyrosine possesses both amino and carboxyl groups that can undergo protonation and deprotonation, N-Acetyl-L-tyrosine has only the carboxyl and phenolic groups available for ionization [21]. This reduces the number of ionizable groups from three in L-tyrosine to two in N-Acetyl-L-tyrosine [21].

Biologically, N-Acetyl-L-tyrosine requires enzymatic deacetylation to release free L-tyrosine for incorporation into metabolic pathways [20] [21]. This represents both an advantage and limitation: the improved stability and solubility facilitate pharmaceutical formulation, but bioavailability depends on the presence and activity of appropriate deacetylating enzymes [21].

PropertyL-TyrosineN-Acetyl-L-tyrosineReference
Water Solubility~0.5 mg/mL~25 mg/mL [18] [21]
Molecular Weight181.19223.23 [21]
Ionizable Groups32 [21]
Melting Point342-344°C149-152°C [35] [12]

Comparison with Other N-Acetyl Amino Acids

N-Acetyl-L-tyrosine shares structural similarities with other N-acetylated amino acids such as N-acetyl-L-phenylalanine and N-acetyl-L-tryptophan [19] [30]. All these compounds feature the same acetamido acid backbone but differ in their side chain aromatic systems [19]. The presence of the phenolic hydroxyl group in N-Acetyl-L-tyrosine distinguishes it from N-acetyl-L-phenylalanine, which lacks this functional group [19].

Compared to N-acetyl-L-aspartic acid and N-acetyl-L-glutamic acid, N-Acetyl-L-tyrosine exhibits different conformational preferences due to the aromatic side chain [30]. The aromatic ring system provides additional rigidity and influences the overall molecular shape [30]. Vibrational spectroscopic studies have revealed distinct conformational differences between these N-acetylated amino acid derivatives [30].

The thermal stability of N-Acetyl-L-tyrosine is intermediate compared to other N-acetyl amino acids [35]. While simpler N-acetyl amino acids may exhibit higher decomposition temperatures, the presence of the phenolic group in N-Acetyl-L-tyrosine introduces additional thermal sensitivity [35].

Comparison with Tyrosine Derivatives

N-Acetyl-L-tyrosine can be compared to other tyrosine derivatives such as N-formyl-L-tyrosine and various N-protected tyrosine analogs [22]. The acetyl protecting group represents a moderate level of activation compared to more electron-withdrawing groups like trifluoroacetyl or more electron-donating groups like tert-butoxycarbonyl [22].

The choice of N-protecting group significantly influences the chemical and biological properties of tyrosine derivatives [22]. N-Acetyl-L-tyrosine offers a balance between stability and ease of deprotection, making it suitable for both synthetic applications and biological systems [22]. The acetyl group can be removed under relatively mild conditions using specific enzymes or mild acidic hydrolysis [20] [22].

Physical Description

Solid

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

223.08445790 g/mol

Monoisotopic Mass

223.08445790 g/mol

Boiling Point

530.00 to 533.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Melting Point

149-152

UNII

DA8G610ZO5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

N-acetyltyrosine is indicated, in combination with several other amino acids and dextrose, as a peripherally administered source of nitrogen for nutritional support in patients with adequate stores of body fat in whom, for short periods, oral administration cannot be tolerated, is undesirable, or inadequate. It is also indicated, with other amino acids, 5-10% dextrose, and fat emulsion, for parenteral nutrition to preserve protein and reduce catabolism in stress conditions where oral administration is inadequate. When administered with other amino acids and concentrated dextrose, it is indicated for central vein infusion to prevent or reverse negative nitrogen balance in patients where the alimentary tract by the oral, gastrostomy, or jejestomy routes cannot or should not be used or in patients in which gastrointestinal absorption of protein is impaired, metabolic requirements for protein are substantially increased, or morbidity and mortality may be reduced by replacing amino acids lost from tissue breakdown
FDA Label

Mechanism of Action

Used as a source of [DB00135]. See [DB00135] for more information on its role and pharmacology.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

537-55-3

Absorption Distribution and Excretion

N-acetyltyrosine is eliminated in the urine. The extent of urinary elimination versus utilization in the tissues appears to be related to the rapidity of infusion. When infused slowly in standard doses as in the clinical setting, about 35% is excreted unchanged in the urine. When larger doses are infused rapidly, much higher amounts are excreted reaching values up to 56%. In rat studies it was found that of the drug eliminated in the urine about 74% is present as unchanged N-acetyltyrosine and 23% is present as tyrosine.

Wikipedia

N-Acetyl-L-tyrosine

Use Classification

Cosmetics -> Tanning

General Manufacturing Information

L-Tyrosine, N-acetyl-: ACTIVE

Dates

Modify: 2023-08-15
Hoffer LJ, Sher K, Saboohi F, Bernier P, MacNamara EM, Rinzler D: N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. JPEN J Parenter Enteral Nutr. 2003 Nov-Dec;27(6):419-22. [PMID:14621123]
Im HA, Meyer PD, Stegink LD: N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats. Pediatr Res. 1985 Jun;19(6):514-8. [PMID:3925425]
Magnusson I, Ekman L, Wangdahl M, Wahren J: N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism. 1989 Oct;38(10):957-61. [PMID:2507878]

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